molecular formula C11H13BrF3NO3S B1604454 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-75-8

2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1604454
CAS No.: 957062-75-8
M. Wt: 376.19 g/mol
InChI Key: TZYAQTDLDGIJMK-UHFFFAOYSA-N
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Description

2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound belonging to the sulfonamide family. It is characterized by its molecular formula C11H13BrF3NO3S and is known for its applications in various fields such as medical, environmental, and industrial research .

Properties

IUPAC Name

2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYAQTDLDGIJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650468
Record name 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-75-8
Record name 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Aryl Sulfonyl Chloride Intermediate

  • The starting aromatic compound bearing the 2-bromo and 4-(trifluoromethoxy) substituents is first converted into the corresponding sulfonyl chloride.
  • This transformation can be achieved by reacting the substituted aromatic compound with chlorosulfonic acid or via lithium-halogen exchange followed by sulfur dioxide and chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.
  • For example, phenyl sulfonyl chlorides are prepared by:

These methods ensure the sulfonyl chloride group is introduced selectively without affecting the trifluoromethoxy or bromo substituents.

Formation of N,N-Diethyl Sulfonamide

  • The sulfonyl chloride intermediate is reacted with diethylamine to form the sulfonamide.
  • This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
  • The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0 °C to room temperature) to control the reaction rate and avoid side reactions.
  • The mixture is stirred until completion, followed by standard work-up procedures: extraction, washing, drying, and purification by evaporation or recrystallization.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Sulfonyl chloride formation Chlorosulfonic acid or Li-halogen exchange + SO2 + chlorinating agent -78 °C to 0 °C (for Li exchange), or room temp for chlorosulfonic acid THF, benzene, or chlorinated solvents Low temperature prevents decomposition; inert atmosphere recommended
Sulfonamide formation Diethylamine, triethylamine (base) 0 °C to 25 °C Dichloromethane (DCM) Base scavenges HCl; slow addition controls exotherm
Purification Extraction, washing with water/brine, drying Room temperature Ethyl acetate, diethyl ether Careful washing avoids loss of product

Alternative Synthetic Routes and Considerations

  • Some processes utilize BOC-protected intermediates for sulfonamide formation, involving protection/deprotection steps to improve yields and selectivity.
  • The use of strong bases such as sodium hydride or potassium tert-butoxide may be involved in related sulfonamide syntheses but is less common for this particular compound due to sensitivity of substituents.
  • Reaction temperatures are generally maintained between 0 °C and 50 °C to optimize yield and minimize side reactions.
  • Solvent choice is critical; inert polar organic solvents such as ethers (THF), amides (DMF), or halogenated alkanes (DCM) are preferred for their ability to dissolve reagents and stabilize intermediates.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield & Purity Notes
Sulfonyl chloride synthesis Lithium-halogen exchange + SO2 + chlorination or chlorosulfonic acid reaction Li-halogen exchange in THF, sulfur dioxide, sulfuryl chloride High selectivity; requires inert atmosphere
Sulfonamide formation Reaction of sulfonyl chloride with diethylamine + base Diethylamine, triethylamine, DCM, 0-25 °C High purity (~98%); mild conditions
Purification Extraction and washing with water/brine, drying Ethyl acetate, diethyl ether Efficient removal of impurities

Research Findings and Optimization Notes

  • The reaction temperature range between 0 °C and 50 °C is critical for controlling the rate and selectivity of sulfonamide formation.
  • Use of an excess of amine or sulfonyl chloride can drive the reaction to completion but requires careful purification to remove unreacted materials.
  • The trifluoromethoxy group is stable under these reaction conditions, allowing for selective functionalization without degradation.
  • Purification by careful washing of organic extracts with minimal water avoids loss of product due to its moderate water solubility.
  • The overall synthetic route is adaptable to scale-up with proper temperature and reagent control, suitable for research and industrial applications.

Chemical Reactions Analysis

2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide, as effective antimicrobial agents. Research indicates that compounds within this class can inhibit the growth of drug-resistant strains of Mycobacterium abscessus (MAC), which poses significant public health challenges due to increasing resistance to conventional antibiotics .

A study focused on novel benzenesulfonamide derivatives demonstrated their effectiveness against multidrug-resistant strains of MAC. The compounds exhibited strong antimicrobial activity, suggesting that modifications to the benzenesulfonamide scaffold could lead to new therapeutic options for treating infections caused by resistant mycobacterial strains .

Anticancer Properties

Inhibiting oxidative phosphorylation (OXPHOS) has emerged as a promising strategy in cancer therapy, particularly for tumors that rely on aerobic metabolism. Research has shown that benzenesulfonamide derivatives can act as effective OXPHOS inhibitors. For instance, compounds similar to this compound have been identified as potent inhibitors of mitochondrial function, leading to significant cytotoxic effects in cancer cells .

Synthetic Organic Chemistry

The compound's unique structure also makes it a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of new derivatives with potentially enhanced biological activities. The reactions involving this compound can include nucleophilic substitutions and coupling reactions, which are essential for developing new pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds can provide insights into its unique properties and potential advantages:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamideBromine at para positionMay exhibit different biological properties due to substitution pattern
N,N-Diethyl-p-toluenesulfonamideLacks halogen and trifluoromethoxy groupsCommonly used in pharmaceuticals but less potent than halogenated derivatives
2-Chloro-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamideChlorine instead of brominePotentially different reactivity profiles compared to brominated analogs

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits a unique structural profile, characterized by the presence of a bromine atom, two ethyl groups on the nitrogen atom, and a trifluoromethoxy group, which may enhance its reactivity and biological efficacy.

The molecular formula of this compound is C₁₁H₁₃BrF₃NO₃S, with a molecular weight of approximately 376.19 g/mol. The sulfonamide moiety contributes significantly to its biological activity, making it a compound of interest for various therapeutic applications.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported in the range of 6.63 to 6.72 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coliTBD
Compound 4dE. coli6.72
Compound 4hS. aureus6.63

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. One study highlighted that certain sulfonamide derivatives effectively inhibited tumor cell proliferation with IC50 values as low as 21-22 nM against small-cell lung cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (nM)
This compoundTBDTBD
Compound 6 (BM-957)H14621-22

Structure-Activity Relationships (SAR)

The unique combination of bromine and trifluoromethoxy groups in the structure of this compound may confer distinct biological activities compared to related compounds. Studies have shown that modifications at the para position can significantly alter the biological efficacy and selectivity towards specific targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluating benzenesulfonamide derivatives demonstrated that compounds with similar structural features exhibited potent antimicrobial activity against resistant strains of Mycobacterium abscessus, suggesting that further optimization could yield effective therapeutic agents against multidrug-resistant infections .
  • Cancer Treatment Potential : In vivo studies on related compounds have shown promising results in tumor regression and apoptosis induction in xenograft models, indicating the potential for clinical applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonylation. For example, sulfonyl chlorides react with amines under basic conditions (e.g., triethylamine or pyridine) in dichloromethane or THF. Low yields (e.g., 9% in Step B of ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Temperature control : Slow addition of reagents at 0°C to minimize byproducts .
  • Purification : Use of column chromatography with hexane/EtOAc gradients to isolate pure sulfonamides .
  • Catalysis : Introducing catalytic bases or phase-transfer agents to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/19F NMR : Identifies substituent environments (e.g., trifluoromethoxy δF ~ -60 ppm in ) and diethylamine protons (δH ~1.2–3.5 ppm) .
  • LCMS : Confirms molecular weight (e.g., m/z = 429.2 [M+H]+ in ) and purity (AUC ≥95%) .
  • FT-IR : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How can crystallographic data validate the compound’s structure?

  • Tools : SHELX (for structure solution/refinement) and WinGX (for data processing) are standard .
  • Validation Metrics :

  • R-factors : Acceptable values <0.05 for R1 .
  • ORTEP plots : Visualize thermal displacement parameters and confirm stereochemistry .
  • PLATON/ADDSYM : Checks for missed symmetry or twinning .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The bromo group acts as a leaving site in Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄ catalysts), while the trifluoromethoxy group stabilizes intermediates via electron-withdrawing effects .
  • Steric effects : Diethylamine substituents may hinder transmetalation steps, requiring bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions between computational and experimental data in SAR studies?

  • Approach :

  • Multi-technique validation : Compare DFT-calculated electrostatic potentials (using Multiwfn) with experimental NMR/XRD data to reconcile electronic effects .
  • Bioassay cross-checks : Test predicted binding affinities (e.g., enzyme inhibition assays) against crystallographic binding modes .

Q. How can crystallographic disorder in the diethylamine moiety be addressed during refinement?

  • Solutions :

  • SHELXL constraints : Apply SIMU/DELU restraints to model anisotropic displacement .
  • Twinned refinement : Use HKLF5 format in SHELX for twin-law identification in cases of pseudo-merohedral twinning .

Q. What role does the sulfonamide linker play in dual-target inhibitor design?

  • Functional Analysis :

  • The sulfonamide group enhances solubility and hydrogen-bonding with targets (e.g., carbonic anhydrase or β-catenin) .
  • Selectivity tuning : Replace diethylamine with morpholine () or piperazine to modulate steric/electronic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide

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